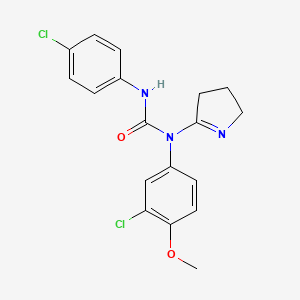
1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a useful research compound. Its molecular formula is C18H17Cl2N3O2 and its molecular weight is 378.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22Cl2N2O4S
- Molecular Weight : 493.4 g/mol
- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]-N-(3,4-dihydro-2H-pyrrol-5-yl)urea
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Receptor Interaction : The compound may interact with specific receptors influencing cellular signaling pathways, which can lead to anti-inflammatory and anticancer effects.
- Free Radical Scavenging : Its structure allows for potential free radical scavenging activity, contributing to its antioxidant properties.
Anticancer Activity
Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, studies have shown that structurally similar urea derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against several bacterial strains:
- Gram-positive bacteria : Exhibited moderate activity against Staphylococcus aureus.
- Gram-negative bacteria : Showed significant efficacy against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures, suggesting its potential use in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of similar compounds in vitro. The results indicated that compounds with a similar urea moiety significantly inhibited tumor growth in xenograft models, with notable reductions in tumor size compared to controls .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of structurally related compounds reported that they were more effective than standard antibiotics like ampicillin and streptomycin against certain bacterial strains . The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize these compounds for clinical use.
Data Summary
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-25-16-9-8-14(11-15(16)20)23(17-3-2-10-21-17)18(24)22-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCINGDPAYXWIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














